![molecular formula C14H9NO2 B1357677 2'-氰基-[1,1'-联苯]-3-羧酸 CAS No. 893736-75-9](/img/structure/B1357677.png)

2'-氰基-[1,1'-联苯]-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives .

Synthesis Analysis

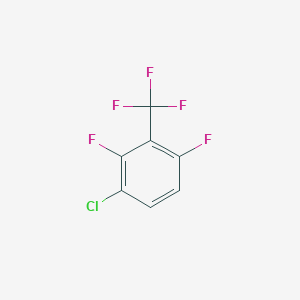

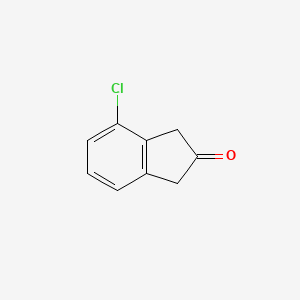

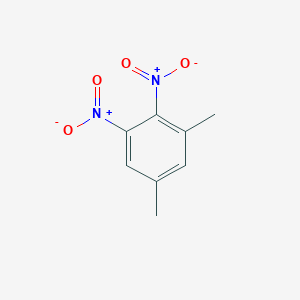

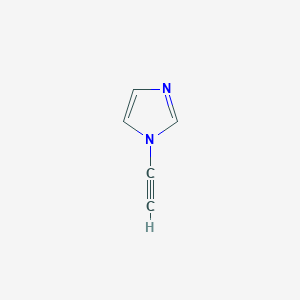

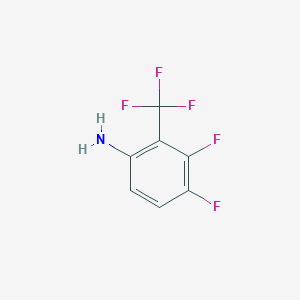

The synthesis of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid involves several steps. One key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is complex and involves several functional groups. The introduction of conjugated C=C or C≡C bonds on the parent molecule, (E)-2-cyano-3-(4-(di([1,1′-biphenyl]-4-yl)amino)phenyl)acrylic acid (a), has little effect on the second-order nonlinear optical properties of the molecules .Chemical Reactions Analysis

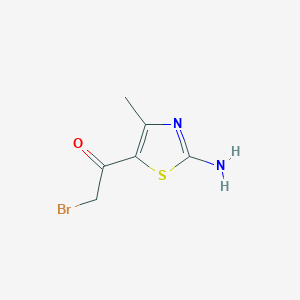

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions. For instance, it is used in cyanoacetylation, a process that is about 1000x more acidic than acetic acid, with a pK a of 2.5. Upon heating at 160 °C, it undergoes decarboxylation to give acetonitrile .Physical And Chemical Properties Analysis

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is a white, hygroscopic solid . It contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives .科学研究应用

合成和结构分析

- Ardeleanu 等人(2018 年)的一项研究描述了合成 4'-(2H-四唑-5-基)-[1,1'-联苯]-4-羧酸的方法,这是一种用于制备金属有机骨架的有机配体。此过程涉及 [1,1'-联苯]-4-羧酸通过碘化、酯化、亲核取代和闭环等几个步骤的转化,表明该化合物具有复杂有机合成中的潜力 (Ardeleanu et al., 2018)。

有机化学和药物应用

- Buckland 和 Mcomie(1977 年)的研究讨论了环丁并[b]联苯烯-1-羧酸和环戊烯并[b]联苯烯-1,2,3-三酮的合成,展示了联苯羧酸衍生物的结构变化和化学性质,这在有机化学和药物研究中很受关注 (Buckland & Mcomie, 1977)。

液晶研究

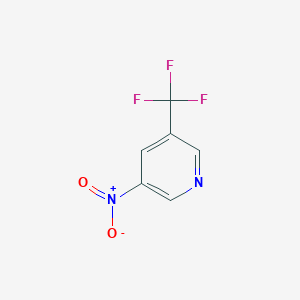

- Hong 等人(1983 年)的一项研究合成了一系列 2'-氰基-4'-正烷基苯基-4-正烷基联苯羧酸酯和 4-正烷基环己基-对苯甲酸酯。这些化合物显示出向列特征和负介电各向异性,使其适用于正 GH 显示器件,表明它们在液晶研究中具有潜在用途 (Hong et al., 1983)。

在荧光和光物理学中的应用

- Novanna 等人(2020 年)进行了一项研究,重点是微波辅助合成 2-氨基-3-酰胺-1,1'-联芳基及其衍生物,它们在蓝色区域显示出具有大斯托克斯位移的发光。这项研究突出了这些化合物在荧光和光物理研究中的应用 (Novanna et al., 2020)。

在有机合成中的潜力

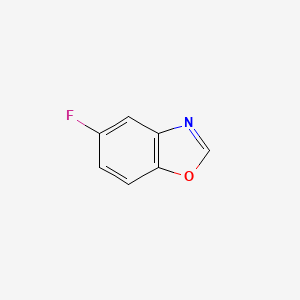

- Tian、Pletnev 和 Larock(2003 年)探索了氰基的分子内碳钯化以合成 3,4-二取代的 2-氨基萘和 1,3-苯噁嗪衍生物。此过程涉及 (2-碘苯基)乙腈与内部炔烃的反应,证明了该化合物在有机合成和复杂有机结构形成中的潜力 (Tian, Pletnev, & Larock, 2003)。

安全和危害

作用机制

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which could be derived from 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid, is transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Result of Action

It is known that the compound is used in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

3-(2-cyanophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVHOPQLBGJNCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602493 |

Source

|

| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893736-75-9 |

Source

|

| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)